molecular formula C19H24Cl2F3N5O B13431015 1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13431015
M. Wt: 466.3 g/mol
InChI Key: QYKRTQWPGHIEKS-UHFFFAOYSA-N
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Description

1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. One common method involves the reaction of 7-chloroquinoline with 2-(4-(2-aminoethyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or methanol, and the mixture is stirred at elevated temperatures (around 80°C) for an extended period (48 hours) to ensure complete reaction . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its combination of a quinoline core and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H24Cl2F3N5O

Molecular Weight

466.3 g/mol

IUPAC Name

1-[4-[2-[4-(2-aminoethyl)piperazin-1-yl]ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C19H23ClF3N5O.ClH/c20-13-1-2-14-16(11-13)26-12-15(18(29)19(21,22)23)17(14)25-4-6-28-9-7-27(5-3-24)8-10-28;/h1-2,11-12H,3-10,24H2,(H,25,26);1H

InChI Key

QYKRTQWPGHIEKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CCNC2=C3C=CC(=CC3=NC=C2C(=O)C(F)(F)F)Cl.Cl

Origin of Product

United States

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